布喹诺特
描述
布喹诺特是一种化学化合物,以其在兽医领域用作抗球虫药而闻名。 它主要用于预防和治疗球虫病,这是一种影响动物(尤其是家禽)肠道的寄生虫病 .
科学研究应用
布喹诺特有几个科学研究应用,包括:
化学: 它被用作分析化学中的参考标准,用于检测和定量动物组织中的抗球虫药物.
生物学: 研究该化合物对球虫寄生虫生命周期和其诱导这些生物体抗性的潜力的影响.
5. 作用机理
布喹诺特通过破坏球虫线粒体细胞色素系统中的电子传递来发挥作用 . 这种破坏抑制了寄生虫的能量产生,导致其死亡。 该化合物专门针对参与电子传递的线粒体途径,使其对球虫寄生虫有效 .
类似化合物:
地喹诺特: 另一种用作抗球虫药的喹啉类化合物。
安喹诺特: 具有类似抗球虫特性的喹啉衍生物。
甲基苯醌: 一种对球虫寄生虫具有类似作用机理的化合物.
独特性: 布喹诺特在球虫寄生虫中快速产生抗性,这可以在一次实验传代后发生 . 这种特性将其与其他类似化合物区分开来,其他化合物可能需要更长的时间才能诱导抗性。 此外,布喹诺特对线粒体中细胞色素系统的特异性靶向使其与可能具有不同作用机理的其他抗球虫药区分开来 .
作用机制
Target of Action
Buquinolate is a quinolone derivative that has been used as an anticoccidial drug . The primary targets of Buquinolate are the coccidian protozoa, specifically Eimeria . These parasites are responsible for coccidiosis, a disease that affects a wide variety of animals and causes significant economic losses in the livestock industry .
Mode of Action
It is known that the anticoccidial activity of quinolone compounds, such as buquinolate, depends on the disruption of electron transport in the cytochrome system of coccidia .
Biochemical Pathways
It is known that quinolone compounds interfere with the electron transport in the cytochrome system of coccidia . This disruption can lead to the death of the parasite and thus the prevention of coccidiosis.
Result of Action
The primary result of Buquinolate’s action is the prevention of coccidiosis. By disrupting the electron transport in the cytochrome system of coccidia, Buquinolate inhibits the growth and reproduction of these parasites, thereby preventing the onset and spread of coccidiosis .
生化分析
Biochemical Properties
Buquinolate plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in metabolic pathways. It has been observed to interact with various biomolecules, including enzymes that are crucial for cellular metabolism. The nature of these interactions often involves binding to specific active sites on enzymes, thereby influencing their activity. For instance, Buquinolate has been shown to inhibit certain enzymes, leading to a reduction in the metabolic activity of pathogens .
Cellular Effects
Buquinolate exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, Buquinolate has been found to affect the signaling pathways involved in cell growth and proliferation. This modulation can lead to changes in gene expression, resulting in altered cellular functions. Additionally, Buquinolate impacts cellular metabolism by inhibiting key enzymes, thereby disrupting the metabolic processes essential for cell survival .
Molecular Mechanism
The molecular mechanism of Buquinolate involves its interaction with biomolecules at the molecular level. Buquinolate binds to specific enzymes, inhibiting their activity and leading to a cascade of biochemical changes. This inhibition can result in the disruption of metabolic pathways, ultimately affecting cellular function. Furthermore, Buquinolate has been shown to influence gene expression by modulating transcription factors and other regulatory proteins. These changes at the molecular level contribute to the overall effects of Buquinolate on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Buquinolate have been observed to change over time. The stability and degradation of Buquinolate are critical factors that influence its long-term effects on cellular function. Studies have shown that Buquinolate remains stable under specific conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to Buquinolate can lead to adaptive changes in cellular function, including alterations in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of Buquinolate vary with different dosages in animal models. At lower doses, Buquinolate has been found to be effective in controlling coccidiosis infections without causing significant adverse effects. At higher doses, Buquinolate can exhibit toxic effects, including damage to liver and kidney tissues. These threshold effects highlight the importance of determining the optimal dosage for therapeutic use while minimizing potential toxicity .
Metabolic Pathways
Buquinolate is involved in several metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It has been shown to affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. These interactions can disrupt the balance of metabolic pathways, resulting in altered cellular function. Understanding the metabolic pathways influenced by Buquinolate is crucial for elucidating its overall biochemical effects .
Transport and Distribution
The transport and distribution of Buquinolate within cells and tissues are mediated by specific transporters and binding proteins. Buquinolate is taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and efficacy. Studies have shown that Buquinolate can accumulate in specific tissues, leading to localized effects on cellular function .
Subcellular Localization
Buquinolate exhibits specific subcellular localization, which can affect its activity and function. It is often directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. The subcellular localization of Buquinolate is essential for its interaction with specific enzymes and proteins, thereby influencing its overall biochemical effects. Understanding the subcellular distribution of Buquinolate provides insights into its mechanism of action and potential therapeutic applications .
准备方法
合成路线和反应条件: 布喹诺特可以通过3,4-二异丁氧基苯胺甲叉丙二酸二乙酯与磷酸酯的环化反应合成 . 该反应通常涉及在受控条件下加热反应物以促进环化过程。
工业生产方法: 布喹诺特的工业生产涉及使用大型化学反应器,在反应器中将反应物混合并加热至所需温度。 然后,通过各种技术(如结晶和过滤)对产品进行纯化,以获得纯形式的最终化合物 .
化学反应分析
反应类型: 布喹诺特经历多种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下氧化形成各种氧化产物。
还原: 布喹诺特可以使用合适的还原剂还原,得到不同的还原形式。
取代: 该化合物可以发生取代反应,其中一个或多个官能团被其他基团取代。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 经常使用硼氢化钠和氢化铝锂等还原剂。
取代: 卤素和烷基化试剂等试剂用于取代反应。
主要生成产物: 这些反应形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可以产生喹啉衍生物,而还原可以产生氢喹啉化合物 .
相似化合物的比较
Decoquinate: Another quinolone compound used as an anticoccidial agent.
Amquinolate: A quinoline derivative with similar anticoccidial properties.
Methyl benzoquate: A compound with a similar mode of action against coccidian parasites.
Uniqueness: Buquinolate is unique in its rapid development of resistance in coccidian parasites, which can occur after a single experimental passage . This characteristic distinguishes it from other similar compounds, which may take longer to induce resistance. Additionally, buquinolate’s specific targeting of the cytochrome system in mitochondria sets it apart from other anticoccidial agents that may have different mechanisms of action .
属性
IUPAC Name |
ethyl 6,7-bis(2-methylpropoxy)-4-oxo-1H-quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5/c1-6-24-20(23)15-9-21-16-8-18(26-11-13(4)5)17(25-10-12(2)3)7-14(16)19(15)22/h7-9,12-13H,6,10-11H2,1-5H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVXOXRUTDAKFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)OCC(C)C)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041689 | |
Record name | Buquinolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5486-03-3 | |
Record name | Buquinolate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5486-03-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buquinolate [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005486033 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buquinolate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11378 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BUQUINOLATE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201116 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Buquinolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Buquinolate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.377 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUQUINOLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MFL71K7PU4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does buquinolate administration interfere with the development of host immunity to coccidiosis?
A1: No, buquinolate does not appear to hinder the development of host immunity. [, ] Chickens treated with buquinolate still develop immunity to subsequent infections, likely due to the passage of small numbers of oocysts, which contribute to immune system stimulation. [, ]
Q2: What is the molecular formula and weight of buquinolate?
A2: Buquinolate has the molecular formula C21H25NO5 and a molecular weight of 375.4 g/mol. []
Q3: Is there spectroscopic data available for buquinolate?
A3: While the provided research does not delve into detailed spectroscopic analysis, one study describes a spectrophotofluorometric method for determining buquinolate in poultry tissues and eggs. [] This suggests that buquinolate possesses fluorescent properties that can be utilized for analytical purposes.
Q4: How does the particle size of buquinolate affect its efficacy?
A4: Research indicates that micronized buquinolate, with a smaller particle size (around 1.6 - 1.8 μm), demonstrates superior coccidiostatic activity compared to milled buquinolate with larger particles (around 6.1 μm). [] This difference in efficacy is particularly noticeable at concentrations below the recommended use level. []
Q5: Does buquinolate exhibit any catalytic properties?
A5: The provided research focuses solely on buquinolate's anticoccidial properties. There is no mention of any catalytic activity associated with this compound.
Q6: Have computational methods been used to study buquinolate?
A6: The provided research predates the widespread use of computational chemistry in drug discovery. There is no mention of simulations, calculations, or QSAR models related to buquinolate.
Q7: Are there specific formulation strategies used to enhance the stability or bioavailability of buquinolate?
A7: The research primarily discusses buquinolate administration through feed. [, , , , , , ] While specific formulation strategies aren't extensively discussed, one study mentions that micronization (reducing particle size) enhances buquinolate's efficacy, suggesting its impact on bioavailability. []
Q8: What are the regulations surrounding the use of buquinolate in animal feed?
A8: While specific regulations aren't discussed in the provided research, the studies highlight the importance of determining buquinolate residues in edible tissues like poultry and eggs. [, ] This implies the existence of regulatory limits on buquinolate residues to ensure consumer safety.
Q9: What is known about the absorption, distribution, metabolism, and excretion of buquinolate in chickens?
A9: One study investigated the distribution of carbon-14 labeled buquinolate in chickens. [] The findings showed rapid absorption and distribution to various tissues with excretion primarily through feces. The liver and kidneys showed a higher accumulation of the drug and its metabolites. []
Q10: How is the efficacy of buquinolate evaluated?
A10: Buquinolate's efficacy is primarily assessed through in vivo studies using chickens experimentally infected with various Eimeria species. [, , , , , , , , , , ] Researchers monitor parameters like mortality rate, weight gain, severity of intestinal lesions, and oocyst output to determine the drug's effectiveness. [, , , , , , , , , , ]
Q11: Can coccidia develop resistance to buquinolate?
A11: Yes, several studies demonstrated the development of buquinolate resistance in Eimeria tenella strains after repeated exposure to the drug. [, , ] This resistance appears to be stable and transmissible through oocysts. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。